Navigating the Landscape of Substituted Pyridines: A Technical Guide to 2-(Ethylaminomethyl)-3-methylpyridine and Its Analogs
Navigating the Landscape of Substituted Pyridines: A Technical Guide to 2-(Ethylaminomethyl)-3-methylpyridine and Its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical identity, synthesis, and potential applications of 2-(ethylaminomethyl)-3-methylpyridine. Initial investigations did not yield a specific Chemical Abstracts Service (CAS) number for this exact compound, suggesting it may be a novel or less-documented molecule. However, a wealth of information exists for structurally related pyridine derivatives, which provides a crucial framework for understanding the potential properties and applications of the target compound. This guide will therefore provide a comprehensive overview of closely related and commercially available analogs, offering valuable insights for researchers working in drug discovery and chemical synthesis.
The Quest for a Chemical Identifier: CAS Number Investigation
A systematic search for the CAS number for 2-(ethylaminomethyl)-3-methylpyridine did not return a specific entry. This suggests that the compound may not be commercially available or extensively documented in public chemical databases. In such cases, researchers have several avenues to pursue:
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Novel Compound Synthesis: The absence of a CAS number may indicate an opportunity for novel synthesis and characterization, leading to the registration of a new chemical entity.
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Database Scrutiny: A deeper dive into specialized chemical databases or patent literature might reveal mentions of the compound under a different nomenclature or as an intermediate in a larger synthetic scheme.
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Focus on Analogs: When a direct match is not found, a practical approach is to investigate structurally similar compounds. For the purpose of this guide, we will focus on the following well-documented analogs:
These analogs provide a solid foundation for predicting the chemical behavior and potential biological activity of 2-(ethylaminomethyl)-3-methylpyridine.
Physicochemical Properties of Key Pyridine Analogs
Understanding the physicochemical properties of related compounds is essential for predicting the behavior of a novel molecule. The following table summarizes key data for our selected analogs.
| Property | 2-Amino-3-methylpyridine | 2-(Ethylmethylamino)pyridine | 2-Ethyl-3-methylpyridine |
| CAS Number | 1603-40-3[1][2] | 77200-12-5[4] | 56986-88-0[5][6] |
| Molecular Formula | C6H8N2[2] | C8H12N2 | C8H11N[6][7] |
| Molecular Weight | 108.14 g/mol [1] | 136.20 g/mol | 121.18 g/mol [5][7] |
| Appearance | White to off-white crystalline powder[8] | Not available | Not available |
| Melting Point | 29 - 31 °C[1] | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in water, ethanol & organic solvents[8] | Not available | Not available |
Synthesis Strategies for Substituted Pyridines
The synthesis of substituted pyridines is a well-established field in organic chemistry, with numerous methods available for the introduction of various functional groups onto the pyridine ring.[9] The pyridine scaffold is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets.[10]
General Synthesis of Amino-Pyridine Derivatives
A common method for the synthesis of 2-aminopyridine derivatives is through the copper-catalyzed amination of 2-halopyridines.[11] This reaction offers a versatile route to a wide range of substituted aminopyridines.
Workflow for Copper-Catalyzed Amination:
Caption: General workflow for the synthesis of 2-aminopyridine derivatives.
Detailed Protocol:
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Reaction Setup: In a Schlenk tube under an argon atmosphere, combine copper(I) oxide (5 mol%), the 2-bromopyridine starting material (1 equivalent), an aqueous solution of ammonia (20 equivalents), potassium carbonate (20 mol%), and N,N'-dimethylethylenediamine (DMEDA) (10 mol%) in ethylene glycol.[11]
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Reaction: Stir the reaction mixture at 60°C for 16 hours.[11]
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Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate.[11]
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Purification: Purify the crude product by silica gel chromatography to yield the desired 2-aminopyridine derivative.[11]
Applications in Drug Discovery and Development
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, appearing in a wide array of approved drugs.[10] Their utility stems from their electronic properties and their ability to act as bioisosteres for other aromatic systems.
Pyridine Scaffolds as Pharmacophores
The pyridine ring is a versatile scaffold that can be functionalized to interact with a variety of biological targets. For instance, the 2-(methylamino)pyridine scaffold has been identified as a promising starting point for the development of inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a critical transporter protein in Mycobacterium tuberculosis.[12] Inhibition of MmpL3 disrupts the biosynthesis of the mycobacterial cell wall, leading to bacterial cell death.[12]
Signaling Pathway of MmpL3 Inhibition:
Caption: Inhibition of MmpL3-mediated TMM transport by 2-(methylamino)pyridine analogs.[12]
Analytical Characterization
The characterization of novel pyridine derivatives relies on a suite of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the synthesized compound, confirming the positions of substituents on the pyridine ring.[11]
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Mass Spectrometry (MS): GC-MS or LC-MS provides information on the molecular weight of the compound and can aid in structure confirmation through fragmentation analysis.[11]
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Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups present in the molecule, such as N-H and C-N bonds.[2]
High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity of the synthesized compound and for purification.[13]
Safety and Handling
Substituted pyridines can exhibit a range of biological activities and potential toxicities. Therefore, proper safety precautions are paramount when handling these compounds.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1]
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Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
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Hazard Information: Consult the Safety Data Sheet (SDS) for the specific compound or a closely related analog to understand its hazards, handling procedures, and emergency protocols.[1] Many aminopyridine derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]
Conclusion
While a specific CAS number for 2-(ethylaminomethyl)-3-methylpyridine was not readily identifiable, the rich chemistry of its structural analogs provides a strong foundation for future research. By understanding the synthesis, properties, and applications of related compounds such as 2-amino-3-methylpyridine and 2-(ethylmethylamino)pyridine, researchers are well-equipped to synthesize and characterize this novel molecule. The versatility of the pyridine scaffold in drug discovery suggests that 2-(ethylaminomethyl)-3-methylpyridine could hold significant potential as a lead compound for the development of new therapeutic agents. As with any novel chemical entity, thorough characterization and safety evaluation will be critical next steps.
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